molecular formula C21H19N3O5S B12492285 Ethyl 4-({[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Ethyl 4-({[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B12492285
M. Wt: 425.5 g/mol
InChI Key: BYAMWZFBVKQWLE-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[(4-hydroxy-6-oxo-5-phenyl-3H-pyrimidin-2-yl)sulfanyl]acetamido}benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrimidine ring, a benzoate ester, and a sulfanylacetamido group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[(4-hydroxy-6-oxo-5-phenyl-3H-pyrimidin-2-yl)sulfanyl]acetamido}benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol reacts with a suitable leaving group on the pyrimidine ring.

    Acetamido Group Addition: The acetamido group can be added through acylation reactions, where an acyl chloride reacts with an amine group.

    Esterification: The final step involves esterification to form the benzoate ester, typically using an alcohol and a carboxylic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[(4-hydroxy-6-oxo-5-phenyl-3H-pyrimidin-2-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro compounds, halogenated compounds

Scientific Research Applications

Ethyl 4-{2-[(4-hydroxy-6-oxo-5-phenyl-3H-pyrimidin-2-yl)sulfanyl]acetamido}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 4-{2-[(4-hydroxy-6-oxo-5-phenyl-3H-pyrimidin-2-yl)sulfanyl]acetamido}benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interact with cellular receptors, modulating signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{2-[(4-hydroxy-6-oxo-5-phenyl-3H-pyrimidin-2-yl)sulfanyl]acetamido}benzoate
  • Ethyl 4-{2-[(4-hydroxy-6-oxo-5-phenyl-3H-pyrimidin-2-yl)thio]acetamido}benzoate
  • Ethyl 4-{2-[(4-hydroxy-6-oxo-5-phenyl-3H-pyrimidin-2-yl)amino]acetamido}benzoate

Uniqueness

Ethyl 4-{2-[(4-hydroxy-6-oxo-5-phenyl-3H-pyrimidin-2-yl)sulfanyl]acetamido}benzoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C21H19N3O5S

Molecular Weight

425.5 g/mol

IUPAC Name

ethyl 4-[[2-[(4-hydroxy-6-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C21H19N3O5S/c1-2-29-20(28)14-8-10-15(11-9-14)22-16(25)12-30-21-23-18(26)17(19(27)24-21)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,22,25)(H2,23,24,26,27)

InChI Key

BYAMWZFBVKQWLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)C3=CC=CC=C3)O

Origin of Product

United States

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